molecular formula C8H12NO2P B2434806 2-AMINO-5-(DIMETHYLPHOSPHORYL)PHENOL CAS No. 2551118-27-3

2-AMINO-5-(DIMETHYLPHOSPHORYL)PHENOL

Cat. No.: B2434806
CAS No.: 2551118-27-3
M. Wt: 185.163
InChI Key: AOLPHICOYFXPCG-UHFFFAOYSA-N
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Description

2-AMINO-5-(DIMETHYLPHOSPHORYL)PHENOL is an organic compound with the molecular formula C8H12NO2P It is characterized by the presence of an amino group, a dimethylphosphoryl group, and a phenolic hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-(DIMETHYLPHOSPHORYL)PHENOL typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol derivatives and phosphorus-containing reagents.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated processes can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-(DIMETHYLPHOSPHORYL)PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.

    Substitution Reagents: Halogenating agents and alkylating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenols or amines.

Scientific Research Applications

2-AMINO-5-(DIMETHYLPHOSPHORYL)PHENOL has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-AMINO-5-(DIMETHYLPHOSPHORYL)PHENOL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The dimethylphosphoryl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-5-(DIMETHYLPHOSPHORYL)PHENOL: Unique due to the presence of both amino and dimethylphosphoryl groups.

    2-Amino-5-methylphenol: Lacks the dimethylphosphoryl group, resulting in different chemical properties.

    2-Amino-5-dimethylphosphorylaniline: Contains an aniline group instead of a phenol group, affecting its reactivity and applications.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both amino and dimethylphosphoryl groups allows for versatile chemical transformations and interactions with biological targets.

Properties

IUPAC Name

2-amino-5-dimethylphosphorylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12NO2P/c1-12(2,11)6-3-4-7(9)8(10)5-6/h3-5,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLPHICOYFXPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC(=C(C=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12NO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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